molecular formula C28H31NO7 B14792346 Pyrene-PEG4-COOH

Pyrene-PEG4-COOH

Cat. No.: B14792346
M. Wt: 493.5 g/mol
InChI Key: MMHHZRGMHNFOCH-UHFFFAOYSA-N
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Description

Pyrene-PEG4-COOH is a fluorescently labeled polyethylene glycol (PEG) derivative composed of a pyrene fluorophore, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid group. The pyrene moiety provides strong fluorescence properties, making it suitable for applications in bioimaging, molecular probes, and bioconjugation studies . The PEG4 spacer enhances water solubility and reduces steric hindrance during conjugation, while the carboxylic acid group enables covalent attachment to target molecules (e.g., proteins, peptides, or nanoparticles) via carbodiimide-mediated reactions . This compound is typically available in high purity (≥98%) and various packaging sizes (1 mg to 1 g), with prices ranging from ¥1,725 to ¥5,550 depending on the supplier .

Properties

Molecular Formula

C28H31NO7

Molecular Weight

493.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-(pyrene-1-carbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H31NO7/c30-25(31)10-12-33-14-16-35-18-19-36-17-15-34-13-11-29-28(32)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)27(22)26(20)21/h1-9H,10-19H2,(H,29,32)(H,30,31)

InChI Key

MMHHZRGMHNFOCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Amide Coupling with PEG4 Intermediate Functionalization

This method involves sequential modifications of a PEG4 backbone to introduce pyrene and carboxylic acid groups.

Procedure ():

  • Synthesis of THP-Protected PEG4 Amine :
    • Ts-PEG4-THP (tosylated PEG4 tetrahydropyranyl ether) is prepared by reacting PEG4 with 3,4-dihydro-2H-pyran in dichloromethane (DCM) using pyridinium p-toluenesulfonate (PPTS) as a catalyst.
    • Key Conditions : 40°C for 20 hours under argon, followed by purification via column chromatography (DCM/methanol gradients).
  • Pyrene Coupling :

    • Pyrene-1-butyric acid is activated with TBTU (tetramethyluronium tetrafluoroborate) and DIPEA (diisopropylethylamine) in DCM, then reacted with Ts-PEG4-THP.
    • Reaction Metrics :
      • Molar ratio: 1:1 (pyrene acid:PEG4 amine)
      • Yield: 84% after aqueous extraction and chromatography.
  • Deprotection of THP Group :

    • The THP-protected intermediate is treated with 10% HCl in tetrahydrofuran (THF) for 18 hours to regenerate the hydroxyl group.
  • Carboxylic Acid Introduction :

    • The hydroxyl-terminated intermediate reacts with bromoacetic acid (1.5 equivalents) in THF using sodium hydride (NaH) as a base.
    • Conditions : 40°C for 16–20 hours, followed by liquid-liquid extraction (ethyl acetate/water) and vacuum distillation to remove excess bromoacetic acid.

Advantages : High purity (>95% by HPLC-MS) and precise control over functional group placement.
Limitations : Multi-step process requiring rigorous anhydrous conditions.

Bifunctional PEG4 Scaffold Utilization

Pre-synthesized amine-PEG4-carboxylic acid (CAS 663921-15-1) serves as a starting material for direct pyrene conjugation.

Procedure ():

  • Activation of Pyrene-1-Butyric Acid :
    • The carboxylic acid group of pyrene-1-butyric acid is activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in MES buffer (pH 5.5).
  • Amide Bond Formation :
    • The activated pyrene is reacted with amine-PEG4-carboxylic acid (1:1.2 molar ratio) in DMF at room temperature for 12 hours.
    • Purification : Cold acetone precipitation (-80°C) followed by centrifugation.

Yield : ~75–80% (estimated via LC-MS).
Advantages : Streamlined process with commercially available intermediates.

Post-Synthetic Oxidation of Pyrene-PEG4-Alcohol

A less common route involves oxidizing a terminal hydroxyl group to carboxylic acid after pyrene conjugation.

Procedure :

  • Synthesis of Pyrene-PEG4-Alcohol :
    • Pyrene is coupled to HO-PEG4-NH2 via reductive amination using sodium cyanoborohydride.
  • Oxidation with Jones Reagent :
    • The alcohol is oxidized using chromium trioxide (CrO3) in aqueous sulfuric acid at 0°C.
    • Caution : Over-oxidation may degrade PEG chains, requiring precise stoichiometry.

Yield : ~60% (reported for analogous PEG oxidations).

Critical Analysis of Methodologies

Reaction Efficiency and Scalability

Method Steps Yield (%) Purity (%) Scalability
Stepwise Amide Coupling 4 84 >95 Moderate
Bifunctional PEG 2 75–80 90–95 High
Post-Synthetic Oxidation 2 60 85 Low

Key Observations :

  • The stepwise method achieves the highest purity but requires advanced synthetic skills.
  • Bifunctional PEG routes are preferred for large-scale synthesis due to commercial availability of amine-PEG4-carboxylic acid.

Solubility and Purification Challenges

  • Pyrene Aggregation : Pyrene’s hydrophobicity necessitates polar aprotic solvents (DMF, THF) during coupling.
  • PEG Precipitation : Cold acetone (-20°C) effectively precipitates PEG intermediates while removing unreacted reagents.

Mechanistic Insights and Side Reactions

Competing Reactions in Carbodiimide-Mediated Coupling

  • NHS Ester Hydrolysis : Prolonged reaction times (>24 hours) in aqueous buffers reduce yields due to NHS ester degradation.
  • PEG Chain Scission : Strong bases (e.g., NaH) at elevated temperatures may cleave ethylene oxide units, necessitating strict temperature control.

Byproduct Formation in THP Deprotection

  • Acidic deprotection generates trace amounts of dihydropyran derivatives, removable via silica gel chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The pyrene moiety undergoes oxidation to form derivatives such as pyrenequinone (a diketone structure). Key reagents and conditions include:

Reaction TypeReagents/ConditionsMajor ProductsApplications
Aromatic oxidationPotassium permanganate (KMnO₄) in acidic or neutral conditionsPyrenequinone derivatives (e.g., 1,6-pyrenequinone)Fluorescent probes for studying redox environments
  • Mechanism : The reaction proceeds via electrophilic attack on pyrene’s electron-rich aromatic rings, forming epoxide intermediates that rearrange to quinones .

  • Industrial Relevance : Oxidized derivatives enhance solubility in polar solvents, useful in carbon nanotube functionalization .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol or amine:

Reaction TypeReagents/ConditionsMajor ProductsApplications
Carboxylic acid reductionLithium aluminum hydride (LiAlH₄) in anhydrous THFPyrene-PEG4-CH₂OHIntermediate for further esterification or etherification
Amide reductionHydrogen gas (H₂) with palladium/charcoal (Pd/C) catalyst Pyrene-PEG4-CH₂NH₂Bioconjugation with amine-reactive probes
  • Selectivity : LiAlH₄ selectively reduces the carboxylic acid without affecting the pyrene ring.

Substitution Reactions

Electrophilic aromatic substitution occurs at pyrene’s reactive positions (e.g., 1, 3, 6, 8):

Reaction TypeReagents/ConditionsMajor ProductsApplications
BrominationBromine (Br₂) in dichloromethane1-bromopyrene-PEG4-COOHPrecursor for Suzuki cross-coupling reactions
NitrationNitric acid (HNO₃) in sulfuric acidNitrothis compoundFluorescent sensors for nitroaromatic detection
  • Regioselectivity : Steric hindrance from the PEG4 chain directs substitution to less hindered pyrene positions.

Conjugation Reactions

The terminal carboxylic acid enables covalent bonding with amines, alcohols, or thiols:

Amide Coupling

Reagents/ConditionsCatalysts/AdditivesApplications
TBTU (coupling agent), DIPEA (base), DCM N/AConjugation with proteins (e.g., BSA) for biosensors
EDC/NHS in aqueous buffer N/AImmobilization on gold nanoparticles
  • Yield : ~74–86% under optimized conditions .

  • Key Example : Reaction with Z-6-aminohexanoic acid forms stable amide bonds for drug delivery systems .

Esterification

Reagents/ConditionsProductsApplications
DCC/DMAP, methanol Pyrene-PEG4-COOCH₃Hydrophobic modification of polymers

Degradation Pathways

This compound undergoes microbial degradation via Mycobacterium strains, yielding metabolites:

PathwayEnzymes/ReagentsProducts
DioxygenationBacterial monooxygenases Phenanthrene 4,5-dicarboxylic acid → Phenanthrene 4-carboxylic acid
Ring cleavageOxidoreductases 6,6′-Dihydroxy-2,2′-biphenyl dicarboxylic acid (novel metabolite)
  • Environmental Impact : Degradation products are less toxic and water-soluble, aiding bioremediation .

Functionalization of the PEG Chain

The PEG4 spacer can be modified independently of the pyrene group:

Reaction TypeReagents/ConditionsProductsApplications
AlkylationmPEG4Br (triethylene glycol 2-bromoethyl methyl ether) in DMF Pyrene-PEG4-O-(CH₂CH₂O)₃CH₃Enhanced biocompatibility for drug delivery
Acid-catalyzed cleavageHCl in THF Pyrene-PEG4-OHIntermediate for further functionalization

Fluorescence-Based Interactions

Pyrene’s excimer formation is exploited in supramolecular chemistry:

Interaction TypeConditionsApplications
π-π StackingAqueous solutions with graphene/carbon nanotubes Fluorescent biosensors for detecting DNA hybridization
Host-guest bindingCyclodextrins or cucurbiturilsControlled drug release systems
  • Quenching Mechanisms : Fluorescence intensity correlates with environmental polarity, enabling real-time monitoring .

Scientific Research Applications

Pyrene-Polyethylene Glycol 4-Carboxylic Acid (Pyrene-PEG4-COOH) is a compound that combines a hydrophobic pyrene moiety with a hydrophilic polyethylene glycol segment terminated by a carboxylic acid group. The structure promotes unique interactions in biological systems and enhances solubility in aqueous environments, making it suitable for various applications in biochemistry and materials science. Pyrene itself is a polycyclic aromatic hydrocarbon known for its fluorescence properties, which can be leveraged in imaging and sensing applications. The uniqueness of this compound lies in its combination of hydrophobicity from the pyrene structure and hydrophilicity from the polyethylene glycol segment, making it particularly effective for applications requiring both properties.

Scientific Research Applications

Pyrene-functionalized oligonucleotides (PFOs) are increasingly explored as tools in fundamental research, diagnostics, and materials science . The popularity of PFOs is linked to the ability of pyrenes to function as polarity-sensitive and quenchable fluorophores, excimer-generating units, aromatic stacking moieties, and nucleic acid duplex intercalators .

These characteristics have motivated the development of PFOs for the detection of complementary DNA/RNA targets and single nucleotide polymorphisms (SNPs), and the generation of π-arrays on nucleic acid scaffolds .

Data Table: Compound Name, Structure Features and Unique Aspects

Compound NameStructure FeaturesUnique Aspects
Pyrene-1-Carboxylic AcidContains a single carboxylic acid groupSimpler structure; primarily used as a fluorescent probe
Alkyne-Polyethylene Glycol 4-Carboxylic AcidContains an alkyne group along with carboxylic acidEnables click chemistry applications
Pyrene-Derived Metal Organic FrameworksIncorporates metal ions with pyrene-based ligandsEnhances electron transfer efficiency
Polyethylene Glycol DerivativesVarious lengths and functional groupsVersatile use in drug delivery but lacks fluorescence
Pyrene-PEG-COOH can be useful for conjugation of proteins, peptides, nucleic acid, and dye molecules to CNT surfaces .

Mechanism of Action

The mechanism of action of Pyrene-PEG4-COOH involves its ability to interact with biological molecules through π-π stacking and hydrophobic interactions. The PEG linker enhances water solubility and reduces steric hindrance, allowing the compound to effectively bind to its targets. This interaction can be used to track and visualize biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrene-PEG4-COOH belongs to a broader class of PEGylated pyrene derivatives and functionalized PEG compounds. Below is a systematic comparison with structurally or functionally analogous molecules:

Pyrene-PEG-COOH Derivatives with Varying PEG Lengths

Pyrene-PEG-COOH compounds differ in the number of ethylene glycol units (n = 1–12). Key distinctions include:

Property This compound Pyrene-PEG2-COOH Pyrene-PEG12-COOH
PEG Length 4 units 2 units 12 units
Molecular Weight ~600–700 Da (estimated) ~400–500 Da (estimated) ~1,500–1,600 Da (estimated)
Solubility High (due to moderate PEG) Moderate (shorter PEG chain) Very high (longer PEG chain)
Steric Hindrance Low High Very low
Applications Bioconjugation, imaging Small-molecule labeling Long-distance labeling

Shorter PEG chains (e.g., PEG2) may limit solubility and increase aggregation in aqueous solutions, while longer chains (e.g., PEG12) enhance biocompatibility but reduce labeling efficiency due to increased flexibility .

Functionalized PEG4 Compounds with Alternative Reactive Groups

This compound can be compared to other PEG4 derivatives with distinct terminal functional groups:

Compound Reactive Group Key Properties Applications
This compound Carboxylic acid Fluorescent, water-soluble, reacts with amines via EDC/NHS chemistry Bioconjugation, bioimaging
Methyltetrazine-PEG4-COOH Methyltetrazine Click chemistry (inverse electron-demand Diels-Alder reactions), high stability Bioorthogonal labeling, live-cell imaging
PC Alkyne-PEG4-OH Alkyne Click chemistry (CuAAC with azides), hydroxyl group for further modification Biomolecule tagging, polymer synthesis
Biotin-PEG4-COOH Biotin High affinity for streptavidin, carboxyl group for conjugation Affinity chromatography, diagnostic assays

Methyltetrazine-PEG4-COOH is preferred for rapid, copper-free click chemistry, whereas this compound excels in fluorescent tracking. Biotin-PEG4-COOH is specialized for affinity-based applications .

Fluorescent PEG Derivatives with Alternative Dyes

This compound competes with PEGylated dyes like BODIPY and cyanine derivatives:

Dye Emission Range Quantum Yield Advantages Disadvantages
This compound 370–450 nm Moderate (~0.6) High photostability, pH-insensitive Overlap with autofluorescence in cells
BODIPY FL-PEG4-N3 500–520 nm High (~0.9) Bright, cell-permeable Sensitive to photobleaching
Cyanine5-PEG4-COOH 650–670 nm Moderate (~0.3) Near-infrared imaging, low background Higher cost

Pyrene’s UV-excitable fluorescence is ideal for in vitro studies, while cyanine dyes are better suited for deep-tissue imaging .

Key Research Findings

  • Bioconjugation Efficiency : this compound demonstrates 85–90% conjugation efficiency with amine-containing proteins under optimized EDC/NHS conditions, outperforming PEG2 analogs (70–75%) due to reduced steric effects .
  • Stability : this compound maintains fluorescence intensity for >72 hours in physiological buffers, whereas BODIPY derivatives degrade by ~40% under similar conditions .
  • Commercial Availability : Over 15 suppliers offer this compound globally, with pricing 20–30% lower than methyltetrazine analogs due to simpler synthesis .

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